di-mu-sulfido-diiron(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

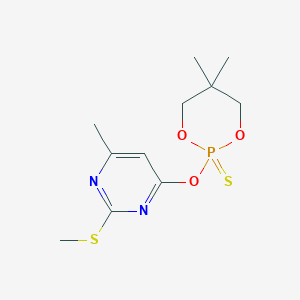

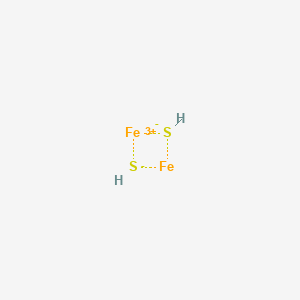

Di-mu-sulfido-diiron(2+) is a Fe2S2 iron-sulfur cluster.

Scientific Research Applications

Catalytic Oxidation

- Di-μ-carboxylato)diiron(II) complexes, similar to di-μ-sulfido-diiron(III), are effective in catalyzing oxo transfer reactions, converting phosphines to phosphine oxides and dimethyl sulfide to dimethyl sulfoxide (Tshuva et al., 2002).

Cluster Iron-Sulfide Bonds

- The study of cluster iron-sulfide bonds in FenSm complexes offers insights into Fe-S bond cleavage, reminiscent of substrate activation in nitrogenase enzymes, which is crucial for understanding the lability of Fe-S bonds in FeS clusters (Buratto et al., 2021).

Biomimetics of Diiron Subsite

- Research on sulfur oxygenates of biomimetics of the diiron subsite of the [FeFe]-hydrogenase active site highlights the specific site of oxygenation in diiron organometallics. This study has implications for understanding the oxygenation process and its effects on enzymatic functions (Liu et al., 2009).

Photooxidation of Olefins

- Diiron(III) mu-oxo meso-tripentafluorophenyl bisporphyrin, a variant of di-μ-sulfido-diiron(III), can photocatalyze the oxidation of sulfides and olefins using visible light and molecular oxygen (Rosenthal et al., 2005).

Intermediates in Enzyme Cofactor Assembly

- A (mu-1,2-peroxo)diiron(III/III) complex has been identified as an intermediate in the assembly of the iron-radical cofactor of ribonucleotide reductase. This finding provides a deeper understanding of the cofactor assembly in essential enzymes (Yun et al., 2007).

Modeling Peroxo Intermediates of Non-Heme Diiron Proteins

- Structural and spectroscopic characterization of (mu-hydroxo or mu-oxo)(mu-peroxo)diiron(III) complexes offers insights into the structure and function of peroxo intermediates in non-heme diiron proteins, relevant to understanding enzyme mechanisms (Zhang et al., 2005).

properties

Product Name |

di-mu-sulfido-diiron(III) |

|---|---|

Molecular Formula |

Fe2H2S2+ |

Molecular Weight |

177.8 g/mol |

IUPAC Name |

iron;iron(3+);sulfanide |

InChI |

InChI=1S/2Fe.2H2S/h;;2*1H2/q;+3;;/p-2 |

InChI Key |

ASRGRFCBJWADTH-UHFFFAOYSA-L |

Canonical SMILES |

[SH-].[SH-].[Fe].[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)

![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)

![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)